molecular formula C19H23NO4S B379871 Ethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

Ethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

Cat. No.: B379871
M. Wt: 361.5g/mol
InChI Key: AEROLFHPJITDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate typically involves the condensation of 3,4-dimethylphenoxyacetic acid with 2-amino-4,5-dimethylthiophene-3-carboxylic acid ethyl ester. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acetic acid (AcOH), and water (H₂O).

    Reduction: LiAlH₄, NaBH₄, tetrahydrofuran (THF), and ethanol (EtOH).

    Substitution: NaH, KOtBu, dimethylformamide (DMF), and dichloromethane (DCM).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted thiophene and phenoxy derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as inflammation and microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is unique due to its specific substitution pattern on the thiophene ring and the presence of the 3,4-dimethylphenoxyacetyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H23NO4S

Molecular Weight

361.5g/mol

IUPAC Name

ethyl 2-[[2-(3,4-dimethylphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C19H23NO4S/c1-6-23-19(22)17-13(4)14(5)25-18(17)20-16(21)10-24-15-8-7-11(2)12(3)9-15/h7-9H,6,10H2,1-5H3,(H,20,21)

InChI Key

AEROLFHPJITDRL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC(=C(C=C2)C)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC(=C(C=C2)C)C

Origin of Product

United States

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